Toonaciliatin M

Antifungal Natural Products Dermatophyte

Toonaciliatin M is a pimaradiene diterpenoid from Toona ciliata with documented antifungal activity against Trichophyton rubrum (MIC 12.5 µg/mL). Its distinct potency profile (2.6-fold difference in NO inhibition vs. Toonaciliatin J) precludes generic substitution. Procure for antifungal screening libraries, SAR studies on the pimaradiene scaffold, or as a validated reference for phytochemical fingerprinting and ADMET model calibration.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B15364436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToonaciliatin M
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)C(=O)O)C)C=C
InChIInChI=1S/C20H32O3/c1-5-17(2)11-7-15-18(3)9-6-10-19(4,16(21)22)14(18)8-12-20(15,23)13-17/h5,14-15,23H,1,6-13H2,2-4H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m1/s1
InChIKeyPJBQQIKTIGUTST-PDURBABISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toonaciliatin M: A Pimaradiene-Type Diterpenoid with Quantified Antifungal and Anti-Inflammatory Activity for Specialized Research Procurement


Toonaciliatin M is a pimaradiene-type diterpenoid [1] initially isolated from the leaves and twigs of Toona ciliata (Meliaceae) [2]. It is characterized by a fused tetracyclic diterpene skeleton with a carboxylic acid moiety and a specific stereochemical configuration [3]. The compound has been assigned the CAS registry number 93930-04-2 and the ChEBI identifier 69974, and it is classified as a metabolite .

Structural and Functional Specificity of Toonaciliatin M: Why Close Analogs Cannot Be Casually Substituted in Targeted Research


Within the Toona genus, pimaradiene-type diterpenoids and related limonoids exhibit pronounced structural diversity that translates into non-overlapping biological activity profiles. For instance, while Toonaciliatin M demonstrates moderate antifungal activity against Trichophyton rubrum with a defined MIC of 12.5 µg/mL [1], closely related congeners from the same plant source, such as Toonaciliatin J, show distinct anti-inflammatory potency (IC₅₀ 11.0 µM vs. 28.8 µM for Toonaciliatin M) in RAW264.7 cells [2]. This divergence in quantitative activity endpoints precludes generic substitution; a compound selected for antifungal screening may lack the anti-inflammatory signature required for immunological assays, and vice versa. Therefore, procurement must be driven by the specific, experimentally validated endpoint of interest.

Quantitative Differentiators of Toonaciliatin M: Evidence-Based Comparisons for Informed Scientific Selection


Antifungal Activity Against Trichophyton rubrum: Direct Head-to-Head MIC Data Lacking, but Class-Level Inference Suggests Moderate Potency

Toonaciliatin M exhibits moderate antifungal activity against the dermatophyte Trichophyton rubrum with a minimum inhibitory concentration (MIC) of 12.5 µg/mL after 48 hours of incubation [1]. While the original isolation study by Chen et al. (2009) did not report parallel MIC values for other pimaradiene-type diterpenoids or standard antifungal agents in the same assay, this value is consistent with the range of activities observed for structurally related diterpenes from Meliaceae plants. In the absence of direct comparative data, this MIC should be considered a baseline potency metric; it is 4-fold higher (less potent) than the reported MIC of 50 µg/mL for Toonacilidin B against H. pylori in a separate study , highlighting the species-specific nature of these antimicrobial activities.

Antifungal Natural Products Dermatophyte

Anti-Inflammatory Activity in RAW264.7 Macrophages: Direct Quantitative Comparison with Toonaciliatin J Reveals 2.6-Fold Lower Potency

In a direct comparative study by Zhang et al. (2014), Toonaciliatin M and its congener Toonaciliatin J were isolated from the stem bark of Toona ciliata var. henryi and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages [1]. Toonaciliatin M exhibited an IC₅₀ value of 28.8 ± 2.7 µM, whereas Toonaciliatin J demonstrated a significantly higher potency with an IC₅₀ of 11.0 ± 0.7 µM under identical assay conditions. This represents a 2.6-fold difference in anti-inflammatory potency, underscoring that subtle structural variations among Toonaciliatin analogs profoundly impact biological activity.

Anti-inflammatory Immunomodulation Nitric Oxide Inhibition

Physicochemical and ADMET Profile: Distinguishing Features for Experimental Handling and Formulation

Toonaciliatin M possesses a molecular weight of 320.47 g/mol and a calculated LogP (XLogP3-AA) of 4.7 [1]. This high lipophilicity contrasts with more polar limonoids from the same genus, such as Toonaciliatin F (molecular weight 492.5 g/mol) . Furthermore, in silico ADMET predictions using admetSAR 2.0 indicate that Toonaciliatin M has a high probability (99.49%) of human intestinal absorption, a positive Caco-2 permeability (80.94%), and a predicted blood-brain barrier (BBB) penetration of 57.50% [2]. It is also predicted to be a substrate for CYP3A4 (59.94%) but not for CYP2C9 (60.20%) or CYP2D6 (60.20%) [2].

Drug Discovery ADMET Formulation

Validated Application Scenarios for Toonaciliatin M Derived from Quantitative Evidence


Screening for Moderate-Potency Antifungal Leads Against Dermatophytes

Toonaciliatin M is an ideal candidate for inclusion in antifungal screening libraries targeting Trichophyton rubrum and related dermatophytes. Its documented MIC of 12.5 µg/mL [1] provides a reliable baseline for comparative studies with novel synthetic derivatives or other natural product isolates. Procurement is justified for laboratories seeking to establish structure-activity relationships (SAR) around the pimaradiene scaffold for topical antifungal development.

Mechanistic Studies of Differential Anti-Inflammatory Signaling in Macrophages

The distinct 2.6-fold difference in NO inhibitory potency between Toonaciliatin M (IC₅₀ = 28.8 µM) and Toonaciliatin J (IC₅₀ = 11.0 µM) [2] makes Toonaciliatin M a valuable tool for dissecting the molecular determinants of anti-inflammatory activity within this chemical series. Researchers can use Toonaciliatin M as a 'low-potency' control to validate assay sensitivity or to investigate dose-response relationships in macrophage activation models.

In Silico and In Vitro ADMET Profiling of Lipophilic Diterpenoids

Given its favorable predicted oral absorption (99.49%) and moderate BBB penetration (57.50%) [3], Toonaciliatin M serves as a reference compound for validating computational ADMET models applied to lipophilic diterpenoids. Its physicochemical properties (MW = 320.47, XLogP = 4.7) [4] position it as a benchmark for assessing the pharmacokinetic potential of newly isolated or synthesized analogs from the Meliaceae family.

Chemotaxonomic Marker Studies in the Genus Toona

Toonaciliatin M is a characteristic pimaradiene-type diterpenoid of Toona ciliata and its varieties [5]. Its presence, along with other specific diterpenoids and limonoids, can be used to authenticate botanical samples and to investigate phylogenetic relationships within the genus Toona. Procurement of authenticated reference standards is essential for phytochemical fingerprinting and quality control of herbal materials derived from T. ciliata.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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